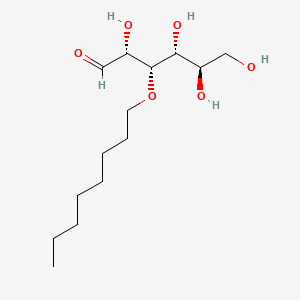
D-Glucose, 3-O-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, 3-O-octyl-: is a derivative of D-glucose, a naturally occurring monosaccharide. This compound is characterized by the substitution of an octyl group at the third oxygen position of the glucose molecule. It is known for its amphipathic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-O-octyl- typically involves the protection of the hydroxyl groups of D-glucose, followed by selective substitution at the third position. One common method starts with 1,2,5,6-diisopropylidene-D-glucose, which is then reacted with octanol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for D-Glucose, 3-O-octyl- are similar to laboratory synthesis but are scaled up. These methods often involve the use of large reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: D-Glucose, 3-O-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: Various functionalized glucose derivatives.
Scientific Research Applications
Chemistry: D-Glucose, 3-O-octyl- is used as a surfactant in various chemical reactions due to its amphipathic nature .
Biology: In biological research, it is used to study the effects of amphipathic molecules on cell membranes and protein interactions .
Medicine: This compound is explored for its potential in drug delivery systems, particularly in forming stable liposomes for encapsulating therapeutic agents .
Industry: D-Glucose, 3-O-octyl- is utilized in the production of biodegradable surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of D-Glucose, 3-O-octyl- involves its interaction with lipid bilayers and proteins. Its amphipathic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
- D-Glucose, 3-O-decyl-
- D-Glucose, 3-O-hexyl-
- D-Glucose, 3-O-butyl-
Comparison: D-Glucose, 3-O-octyl- is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This makes it more effective as a surfactant compared to shorter or longer chain derivatives .
Conclusion
D-Glucose, 3-O-octyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
111181-38-5 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-octoxyhexanal |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-20-14(12(18)10-16)13(19)11(17)9-15/h10-15,17-19H,2-9H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChI Key |
WVHIXJHJEUWXKQ-XJFOESAGSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCCCCCCOC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















